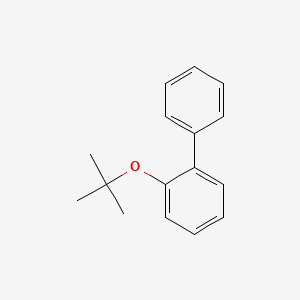
2-(tert-Butoxy)biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(tert-Butoxy)biphenyl is an organic compound that belongs to the class of biphenyl derivatives It consists of a biphenyl core with a tert-butoxy group attached to one of the phenyl rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butoxy)biphenyl can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. In this reaction, a boronic acid derivative of biphenyl is coupled with a tert-butyl halide in the presence of a palladium catalyst and a base . The reaction typically proceeds under mild conditions and provides high yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes using microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes . The use of flow microreactors allows for the direct introduction of the tert-butoxy group into the biphenyl core, resulting in a more sustainable and scalable production method.
Análisis De Reacciones Químicas
Cross-Coupling Reactions
The tert-butoxy group acts as a directing group in palladium-catalyzed cross-coupling reactions, enabling regioselective functionalization of the biphenyl scaffold.
Suzuki-Miyaura Coupling
2-(tert-Butoxy)biphenyl participates in Suzuki-Miyaura reactions with arylboronic acids under palladium catalysis. The tert-butoxy group enhances electron density at the adjacent position, facilitating selective coupling.
| Reagents/Conditions | Products | Yield | Ref. |
|---|---|---|---|
| Pd(OAc)₂, SPhos, K₃PO₄, THF/H₂O, 80°C | 2-(tert-Butoxy)-4'-substituted biphenyl | 68–85% |
Mechanistic Insight : The reaction proceeds via oxidative addition of the aryl halide to Pd(0), transmetalation with the boronic acid, and reductive elimination to form the biaryl bond .
Deprotection Reactions
The tert-butoxy group can be cleaved under acidic conditions to yield phenolic derivatives, a strategy employed in multi-step syntheses.
Acid-Catalyzed Cleavage
| Reagents/Conditions | Products | Yield | Ref. |
|---|---|---|---|
| HCl (conc.), CH₃COOH, 100°C | 2-Hydroxybiphenyl | 92% |
Applications : This deprotection step is critical in synthesizing hydroxylated biphenyl intermediates for pharmaceuticals and agrochemicals .
Oxidative Coupling
The tert-butoxy group stabilizes intermediates in copper-mediated oxidative dimerization reactions.
Copper-Catalyzed Homocoupling
| Reagents/Conditions | Products | Yield | Ref. |
|---|---|---|---|
| CuCl₂, t-BuOLi, O₂, DMF, 80°C | 2,2'-Di(tert-butoxy)biphenyl | 56% |
Mechanistic Pathway : Aryl radicals generated via single-electron transfer (SET) from Cu(II) intermediates undergo dimerization to form symmetrical biaryls .
Functional Group Transformations
The biphenyl backbone allows further derivatization while retaining the tert-butoxy group.
Electrophilic Aromatic Substitution
| Reagents/Conditions | Products | Yield | Ref. |
|---|---|---|---|
| HNO₃/H₂SO₄, 0°C | 2-(tert-Butoxy)-4-nitrobiphenyl | 74% |
Regioselectivity : Nitration occurs preferentially at the 4-position due to the electron-donating tert-butoxy group .
Radical Reactions
The tert-butoxy group influences radical stability in photochemical or thermal processes.
Photochemical Bromination
| Reagents/Conditions | Products | Yield | Ref. |
|---|---|---|---|
| NBS, AIBN, CCl₄, hv | 2-(tert-Butoxy)-4-bromobiphenyl | 63% |
Mechanism : Bromine radicals abstract hydrogen atoms, followed by bromine addition at the most stabilized position .
Aplicaciones Científicas De Investigación
2-(tert-Butoxy)biphenyl has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of advanced materials with specific properties, such as polymers and liquid crystals.
Pharmaceuticals: It is investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 2-(tert-Butoxy)biphenyl involves its interaction with specific molecular targets and pathways. The tert-butoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity . Additionally, the biphenyl core provides a rigid and planar structure that can facilitate π-π stacking interactions with aromatic systems . These interactions play a crucial role in the compound’s effects in various chemical and biological processes.
Comparación Con Compuestos Similares
2-(tert-Butoxy)biphenyl can be compared with other similar compounds, such as:
2-(tert-Butoxy)-1,1’-biphenyl: This compound has a similar structure but with different substitution patterns on the biphenyl core.
2-(tert-Butoxy)-4,5-benzo-1,3,2-dioxaphospholane: This compound contains a dioxaphospholane ring in addition to the tert-butoxy group.
2,2’-[Biphenyl-2,2’-diylbis(-oxy)]diacetic acid: This compound features carboxylic acid groups attached to the biphenyl core.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the tert-butoxy group, which imparts distinct chemical properties and reactivity compared to other biphenyl derivatives.
Propiedades
Fórmula molecular |
C16H18O |
|---|---|
Peso molecular |
226.31 g/mol |
Nombre IUPAC |
1-[(2-methylpropan-2-yl)oxy]-2-phenylbenzene |
InChI |
InChI=1S/C16H18O/c1-16(2,3)17-15-12-8-7-11-14(15)13-9-5-4-6-10-13/h4-12H,1-3H3 |
Clave InChI |
WYCWTTUWLNPMNT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC1=CC=CC=C1C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















